molecular formula C19H25FN4O2 B3997711 N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-N'-(2-fluoro-5-methylphenyl)succinamide

N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-N'-(2-fluoro-5-methylphenyl)succinamide

Cat. No.: B3997711
M. Wt: 360.4 g/mol
InChI Key: IKZXXGZWMQNTKU-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . The current literature provides much information about the synthesis, functionalization, physicochemical characteristics and biological role of imidazole .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .

Mechanism of Action

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Future Directions

The future directions of research on imidazole and its derivatives are vast, given its broad range of chemical and biological properties . It is likely that new imidazole-based compounds will continue to be developed and studied for their potential applications in various fields, including medicinal chemistry .

Properties

IUPAC Name

N-[3-(2-ethylimidazol-1-yl)propyl]-N'-(2-fluoro-5-methylphenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN4O2/c1-3-17-21-10-12-24(17)11-4-9-22-18(25)7-8-19(26)23-16-13-14(2)5-6-15(16)20/h5-6,10,12-13H,3-4,7-9,11H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZXXGZWMQNTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCCNC(=O)CCC(=O)NC2=C(C=CC(=C2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-N'-(2-fluoro-5-methylphenyl)succinamide
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N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-N'-(2-fluoro-5-methylphenyl)succinamide
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N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-N'-(2-fluoro-5-methylphenyl)succinamide
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N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-N'-(2-fluoro-5-methylphenyl)succinamide

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